Maurocalcine
CAS No.:
Cat. No.: VC20735588
Molecular Formula: C156H260N56O46S6
Molecular Weight: 3858.8 Da
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C156H260N56O46S6 |
|---|---|
| Molecular Weight | 3858.8 Da |
| Appearance | White lyophilized solidPurity rate: > 98 %AA sequence: Gly-Asp-Cys3-Leu-Pro-His-Leu-Lys-Leu-Cys10-Lys-Glu-Asn-Lys-Asp-Cys16-Cys17-Ser-Lys-Lys-Cys21-Lys-Arg-Arg-Gly-Thr-Asn-Ile-Glu-Lys-Arg-Cys32-Arg-OHDisulfide bonds: Cys3-Cys17, Cys10-Cys21 and Cys16-Cys32Length (aa): 33 |
Introduction
Structural Characteristics of Maurocalcine
MCa adopts a compact cystine knot motif stabilized by three disulfide bridges: Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32 (Figure 1) . Its tertiary structure includes a double-stranded antiparallel β-sheet spanning residues 20–23 and 30–33, contributing to its stability . A defining feature is its dipole moment generated by a basic-rich surface (Lys19, Lys20, Lys22, Arg23, Arg24, Arg3) and an acidic face (Asp2, Glu12, Asp15, Glu29) . This charge distribution facilitates membrane interaction and translocation.
Synthesis and Production
Due to its low abundance in venom (~0.5%), MCa was chemically synthesized via solid-phase peptide synthesis . Key steps include:
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Solid-phase synthesis: Automated sequential coupling of amino acids using Fmoc chemistry.
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Oxidative folding: Formation of disulfide bridges under controlled redox conditions.
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Purification: C18 reversed-phase and ion-exchange chromatographies .
Synthetic MCa (sMCa) retains full bioactivity, as demonstrated by its lethality in mice (LD₅₀ = 20 µg/mouse via intracerebroventricular injection) .
Mechanism of Action on Ryanodine Receptors
MCa binds to the cytoplasmic domain of RyR1, the skeletal muscle isoform of the ryanodine receptor, at a site distinct from ryanodine . Its interaction induces long-lasting subconductance states (LLSS), characterized by reduced channel conductance and extended open durations .
Key Functional Observations:
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Subconductance States: LLSS duration correlates with mutation proximity to the critical Arg24 residue .
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Directional Dependence: Peptide efficacy decreases 8–10-fold when current direction mimics physiological Ca²⁺ release .
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Binding Competition: Shares binding sites with domain A of the dihydropyridine receptor’s II-III loop, suggesting a role in excitation-contraction coupling .
Cell Penetration and Membrane Interaction
MCa exhibits robust cell-penetrating properties, enabling rapid internalization within 1–2 minutes . Key findings include:
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Concentration Sensitivity: Penetration detected at 10 nM using biotinylated MCa (MCab) coupled to fluorescent streptavidin .
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Membrane Potential Dependence: Uptake reduced under depolarizing conditions, suggesting transmembrane potential-driven translocation .
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Lipid Interaction: Binds disialoganglioside GD3, a negatively charged membrane lipid, facilitating direct membrane translocation .
Functional Studies and Mutational Analysis
Mutagenesis studies identified residues critical for RyR1 modulation:
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Arg24: Central to LLSS induction; mutation ([Ala24]MCa) abrogates activity .
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Basic Residues: Lys8, Lys20, Lys22, and Arg23 contribute to the charged surface governing peptide efficacy .
In Situ Effects:
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Muscle Fibers: MCa induces elementary calcium release events (ECRE) in rat and frog skeletal muscle, mirroring bilayer LLSS .
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Toxicity: No cytotoxicity observed in HEK293 cells at therapeutic concentrations, suggesting safe delivery potential .
Applications and Future Directions
MCa’s dual functionality as a RyR modulator and CPP positions it as a valuable tool for:
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Drug Delivery: Transporting proteins or nucleic acids across membranes .
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Muscle Physiology: Studying excitation-contraction coupling and RyR dysfunction in diseases like malignant hyperthermia .
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Therapeutic Development: Targeting intracellular calcium signaling pathways in neurodegenerative or cardiovascular disorders .
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